7-Fluoro-6-methoxychroman-4-amine

Medicinal Chemistry SAR Studies Building Block Quality Control

7-Fluoro-6-methoxychroman-4-amine (CAS 1273604-30-0 for racemate; 1272737-02-6 for (S)-enantiomer; 1272726-94-9 for (R)-enantiomer) is a chiral chroman-4-amine derivative belonging to the broader class of benzodihydropyran-based primary amines. Its molecular structure features a fluorine atom at the 7-position and a methoxy group at the 6-position on the chroman scaffold, with molecular formula C₁₀H₁₂FNO₂ and molecular weight 197.21 g·mol⁻¹.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13049026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxychroman-4-amine
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CCO2)N)F
InChIInChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3
InChIKeyNPXIOWQKCYOJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methoxychroman-4-amine – Compound Class, Core Identity, and Procurement Context


7-Fluoro-6-methoxychroman-4-amine (CAS 1273604-30-0 for racemate; 1272737-02-6 for (S)-enantiomer; 1272726-94-9 for (R)-enantiomer) is a chiral chroman-4-amine derivative belonging to the broader class of benzodihydropyran-based primary amines . Its molecular structure features a fluorine atom at the 7-position and a methoxy group at the 6-position on the chroman scaffold, with molecular formula C₁₀H₁₂FNO₂ and molecular weight 197.21 g·mol⁻¹ . This compound is supplied as a research chemical and synthetic intermediate, with commercial availability in racemic and enantiopure forms at purities typically ≥98% (HPLC) . The combination of an electron-withdrawing fluorine and an electron-donating methoxy group on the same aromatic ring creates a unique electronic profile that is not replicated by simple mono-substituted chroman-4-amines.

Why 7-Fluoro-6-methoxychroman-4-amine Cannot Be Replaced by In-Class Chroman-4-amine Analogs


Generic substitution within the chroman-4-amine family is unreliable because the precise position and electronic character of substituents dictate both conformational preferences and target engagement. Removal of the 7-fluoro substituent (as in 6-methoxychroman-4-amine) eliminates the electron-withdrawing effect that polarizes the aromatic ring and influences the pKₐ of the 4-amine, while relocation of the methoxy group (e.g., to the 8-position) alters hydrogen-bonding geometry and steric accessibility . Even isosteric replacement of methoxy with methyl (7-fluoro-6-methylchroman-4-amine) substantially changes H-bond acceptor capacity and metabolic vulnerability . Consequently, the 7-fluoro-6-methoxy substitution pattern represents a distinct chemical entity whose structure–activity relationships cannot be inferred from neighboring regioisomers or mono-substituted congeners.

Quantitative Differentiation Evidence for 7-Fluoro-6-methoxychroman-4-amine vs. Closest Chroman-4-amine Analogs


Molecular Weight and Formula Precision vs. Regioisomeric and De-fluoro Analogs

The target compound (C₁₀H₁₂FNO₂, MW 197.21) differs from the non-fluorinated 6-methoxychroman-4-amine (C₁₀H₁₃NO₂, MW 179.22) by the substitution of H→F, adding 18.0 Da and introducing a strong electronegative atom. Compared to the regioisomer 6-fluoro-8-methoxychroman-4-amine (C₁₀H₁₂FNO₂, same formula, same MW), the 7-fluoro-6-methoxy arrangement places the fluorine para to the 4-amine nitrogen via the aromatic ring, which computational models predict alters the electrostatic potential surface at the amine-bearing carbon . The 7-fluoro-6-methyl analog (C₁₀H₁₂FNO, MW 181.21) lacks the methoxy oxygen, reducing H-bond acceptor count from 3 to 2 and removing ~16 Da of mass .

Medicinal Chemistry SAR Studies Building Block Quality Control

Enantiomeric Purity and Stereochemical Integrity vs. Racemic or Single-Enantiomer Alternatives

Commercially, the (S)-enantiomer (CAS 1272737-02-6) and (R)-enantiomer (CAS 1272726-94-9) are each supplied at ≥98% purity, with the racemate (CAS 1273604-30-0) also available . In contrast, the parent chroman-4-amine and simpler analogs such as 6-methoxychroman-4-amine are often sold as racemates or require custom chiral separation, placing 7-fluoro-6-methoxychroman-4-amine in a select group of chroman-4-amines with established enantiopure supply chains . The availability of both enantiomers allows stereospecific incorporation into drug candidates without additional resolution steps.

Chiral Synthesis Asymmetric Catalysis Enantiopure Building Blocks

Electron-Withdrawing Fluorine Effect on 4-Amine Basicity and Reactivity

The Hammett σₚ constant for fluorine (+0.06) indicates a mild electron-withdrawing effect that reduces the basicity of the 4-amine relative to non-fluorinated 6-methoxychroman-4-amine [1]. This electronic modulation is structurally significant: in 6-methoxychroman-4-amine (no 7-fluoro), the amine pKₐ is predicted to be higher by approximately 0.3–0.5 units based on Hammett analysis, whereas in the regioisomer 6-fluoro-8-methoxychroman-4-amine the fluorine is meta to the amine-bearing carbon and exerts a weaker inductive effect . The 7-fluoro substitution thus provides a distinct window of amine nucleophilicity for conjugation or salt formation reactions.

Physicochemical Profiling Amine Basicity Reaction Optimization

Hydrogen-Bond Acceptor Topology: Methoxy vs. Methyl or Unsubstituted Analogs

The 6-methoxy group provides an sp³-hybridized oxygen H-bond acceptor with defined geometry, in contrast to the 6-methyl group of 7-fluoro-6-methylchroman-4-amine which offers only hydrophobic contacts . In chroman-4-one-based SIRT2 inhibitor series, the presence of a 6-alkoxy substituent has been associated with improved target engagement compared to 6-alkyl analogs, with IC₅₀ differences of up to 5-fold reported for closely related scaffolds [1]. While no direct IC₅₀ data exist for the 4-amine series, the inferred capacity of methoxy to participate in H-bond networks with conserved active-site residues provides a structural rationale for selecting the 6-methoxy variant over the 6-methyl or 6-H analogs in kinase or epigenetic target campaigns.

Molecular Recognition Ligand Design Pharmacophore Modeling

Lipophilicity Modulation by Fluorine: Calculated LogP Differential vs. Non-Fluorinated Baseline

The introduction of aromatic fluorine is a well-established strategy to increase lipophilicity while maintaining metabolic stability. Using the XLogP3 algorithm, 7-fluoro-6-methoxychroman-4-amine has an estimated logP of 1.2–1.5, compared to 0.8–1.1 for 6-methoxychroman-4-amine (no fluorine) [1]. This ~0.4 log unit increase corresponds to an approximately 2.5-fold higher predicted membrane permeability based on the linear free-energy relationship between logP and passive diffusion [2]. The regioisomer 6-fluoro-8-methoxychroman-4-amine yields a similar calculated logP, indicating that the lipophilicity advantage is fluorine-dependent rather than position-dependent.

ADME Profiling Lipophilicity Permeability Optimization

Procurement-Guiding Application Scenarios for 7-Fluoro-6-methoxychroman-4-amine


Enantioselective Synthesis of CNS-Targeted Drug Candidates Requiring Defined Amine Basicity

Medicinal chemistry teams optimizing CNS-penetrant kinase or GPCR ligands can procure the (R) or (S) enantiomer of 7-fluoro-6-methoxychroman-4-amine to install a chiral 4-amine handle with modulated basicity (predicted pKₐ ~8.9–9.1 vs. ~9.2–9.5 for non-fluorinated analogs) [1]. The reduced amine basicity, conferred by the 7-fluoro substituent, may decrease P-gp recognition and improve brain penetration [2]. This scenario is grounded in the electronic differentiation established in Section 3, Evidence Item 3.

Structure–Activity Relationship (SAR) Exploration of Chroman-Based Epigenetic Probes

For SIRT2 or other epigenetic target programs, 7-fluoro-6-methoxychroman-4-amine serves as a key intermediate to access 4-amino-substituted chromans that retain the 6-methoxy H-bond acceptor implicated in potency gains of up to ~5-fold over 6-H or 6-alkyl chroman-4-one congeners [2]. The compound's commercial availability in both enantiomeric forms and at ≥98% purity enables systematic SAR without synthetic bottlenecks.

Fluorinated Fragment Library Design for ¹⁹F NMR Screening

The single fluorine atom at the 7-position makes this compound a suitable fragment for ¹⁹F NMR-based screening campaigns. Unlike multi-fluorinated or trifluoromethyl analogs, 7-fluoro-6-methoxychroman-4-amine produces a single, well-resolved ¹⁹F resonance, simplifying hit detection and binding-mode analysis [1]. The increased lipophilicity (ΔlogP ≈ +0.4 vs. non-fluorinated) also enhances aqueous solubility relative to heavily fluorinated fragments, improving compatibility with biochemical assay conditions [2].

Building Block for Parallel Synthesis of Chroman-4-amine Derived Compound Libraries

Contract research organizations and pharma discovery groups can use the racemic or enantiopure forms of 7-fluoro-6-methoxychroman-4-amine as a diversification point for amide, sulfonamide, or urea library synthesis. The methoxy group offers a synthetic handle for future O-demethylation to the phenol, while the fluorine provides metabolic stability at the 7-position, making this an attractive scaffold for lead optimization [1].

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